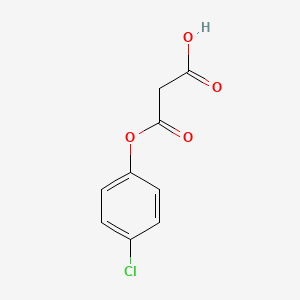

3-(4-Chlorophenoxy)-3-oxopropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Herbicide Detection and Environmental Impact

3-(4-Chlorophenoxy)-3-oxopropanoic acid, as part of the chlorophenoxy acid herbicides family, is extensively used for weed control. Its presence and effects in various environments have been a subject of research. A study by Rosales-Conrado et al. (2008) developed a method for determining chlorophenoxy acids in human urine samples, highlighting its environmental and health monitoring significance (Rosales-Conrado et al., 2008). Similarly, Wintersteiger et al. (1999) focused on quantitating chlorophenoxy acid herbicides in water, indicating their environmental persistence and the necessity for monitoring (Wintersteiger et al., 1999).

Health Risks and Toxicity Studies

Schreinemachers (2003) explored the association between exposure to chlorophenoxy herbicides and adverse birth outcomes in the U.S., suggesting potential health risks (Schreinemachers, 2003). Additionally, Stackelberg (2013) systematically reviewed the carcinogenic outcomes from exposure to chlorophenoxy compounds, which included 2,4-dichlorophenoxyacetic acid and 4-chloro-2-methylphenoxy)acetic acid, emphasizing on potential carcinogenic risks (Stackelberg, 2013).

Bacterial Response to Exposure

Research by Bhat et al. (2015) demonstrated the impact of chlorophenoxy herbicide 2,4-dichlorophenoxyacetic acid on Escherichia coli, revealing oxidative stress and metabolic perturbations as a response to sublethal exposure (Bhat et al., 2015).

Antimicrobial Activity

Hassanin and Ibrahim (2012) investigated the antimicrobial activity of novel compounds synthesized from a derivative of 3-(1-ethy1-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-3-oxopropanoic acid, highlighting its potential in antimicrobial applications (Hassanin & Ibrahim, 2012).

Environmental Remediation Techniques

A study by Adeyemi et al. (2020) focused on the removal of chlorophenols from aqueous media using hydrophobic deep eutectic solvents, which could be relevant in environmental cleanup and pollution control (Adeyemi et al., 2020).

Synthesis and Chemical Reactivity

Kobayashi et al. (2008) researched the synthesis of certain acid derivatives from 3-(2-Iodophenyl)-3-oxopropanoic acid derivatives, illustrating the chemical reactivity and potential applications in creating novel compounds (Kobayashi et al., 2008).

Mechanism of Action

Target of Action

It is known that the compound acts in the central nervous system (cns) rather than directly on skeletal muscle .

Mode of Action

It is known to block nerve impulses or pain sensations that are sent to the brain .

Pharmacokinetics

The compound is rapidly and completely absorbed. It is metabolized in the liver, with 85% of a dose excreted within 24 hours as the glucuronide metabolite . The half-life of the compound is between 2.3 to 5 hours .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(4-Chlorophenoxy)-3-oxopropanoic acid. For instance, it is highly soluble in water and quite volatile . Little is known about its persistence in soil and aquatic systems . It is moderately toxic to mammals and has a high potential for bioaccumulation .

properties

IUPAC Name |

3-(4-chlorophenoxy)-3-oxopropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO4/c10-6-1-3-7(4-2-6)14-9(13)5-8(11)12/h1-4H,5H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXSKHZURLGGRNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(=O)CC(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(5-Cyano-2-methylphenyl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2412674.png)

![4-((2-(4-methoxybenzyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2412678.png)

![(Z)-2-methoxyethyl 2-(2,5-dimethoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2412690.png)

![N-(1-{[3-(trifluoromethyl)phenyl]sulfonyl}-4-piperidinyl)benzenecarboxamide](/img/structure/B2412692.png)